Molecular Weight and Lipophilicity Comparison: N-phenacyl-2-phenylacetamide vs. N-benzyl-2-phenylacetamide
The phenacyl substituent in N-phenacyl-2-phenylacetamide imparts a higher molecular weight (253.30 g/mol) compared to the structurally similar N-benzyl-2-phenylacetamide (225.28 g/mol) . This mass difference is directly attributed to the replacement of a methylene (-CH2-) group in the benzyl analog with a carbonyl (C=O) group in the phenacyl analog. This structural change introduces a polar carbonyl, which is expected to reduce lipophilicity relative to the purely hydrophobic benzyl derivative. This is supported by class-level studies demonstrating that the nature of the N-substituent is a primary driver of lipophilicity variations among N-substituted-2-phenylacetamides [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 253.30 g/mol |
| Comparator Or Baseline | N-benzyl-2-phenylacetamide: 225.28 g/mol |
| Quantified Difference | +28.02 g/mol |
| Conditions | Calculated from molecular formula (C16H15NO2 vs. C15H15NO) |
Why This Matters
Higher molecular weight and altered polarity directly impact a compound's physical properties and can serve as a key differentiator in analytical method development (e.g., HPLC, LC-MS) and pharmacokinetic predictions.
- [1] Vastag, G.; Apostolov, S.; Matijević, B.; Marinković, A. D. Chemometric approach in studying of the retention behavior and lipophilicity of potentially biologically active N-substituted-2-phenylacetamide derivatives. Journal of the Brazilian Chemical Society 2014, 25 (11), 2007-2016. DOI: 10.5935/0103-5053.20140174 View Source
